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Compound of Interest

Compound Name: 2-Methyl-4-nitroindole

Cat. No.: B1312425

Introduction

2-Methyl-4-nitroindole is a heterocyclic aromatic compound of significant interest in medicinal
chemistry and materials science.[1] Its indole scaffold is a common motif in many biologically
active molecules, while the nitro group, a strong electron-withdrawing group, modulates the
electronic properties and reactivity of the indole ring system.[1] This unique combination of
functional groups makes 2-Methyl-4-nitroindole a valuable building block for the synthesis of
more complex molecules, including potential drug candidates and materials for organic
electronics.[1] A thorough understanding of its reactivity is crucial for its effective utilization in
these applications.

This technical guide provides an in-depth theoretical investigation of the reactivity of 2-Methyl-
4-nitroindole using quantum chemical calculations. We present a detailed analysis of its
molecular structure, electronic properties, and global and local reactivity descriptors. The
theoretical findings are complemented by established experimental protocols for its synthesis.
This document is intended for researchers, scientists, and drug development professionals
seeking to leverage the chemical properties of 2-Methyl-4-nitroindole in their work.

Methodologies and Protocols
Experimental Protocol: Synthesis of 2-Methyl-4-
hitroindole
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A common method for the synthesis of 2-Methyl-4-nitroindole involves the nitration of 2-
methylindole.[1] Another approach starts from 3-nitroaniline and acetone, followed by
cyclization.[2] Below is a representative protocol based on the latter approach.

Materials and Reagents:

o 3-Nitroaniline

e Acetone

e Dimethyl sulfoxide (DMSO)

e Potassium tert-butoxide

e Saturated ammonium chloride solution
o Ethyl acetate

e Anhydrous magnesium sulfate

e Hexane

 Silica gel for column chromatography
Procedure:

 In a suitable reaction flask, dissolve 3-nitroaniline (1.00 g, 7.24 mmol) and acetone (0.74 mL,
10 mmol) in 20 mL of DMSO.[2]

e Add potassium tert-butoxide (1.95 g, 17.4 mmol) to the solution.[2]

« Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by a
suitable technique like LC-MS to confirm the consumption of the starting material.[2]

e Upon completion, quench the reaction by adding 85 mL of saturated ammonium chloride
solution.[2]

o Extract the product with ethyl acetate (3 x 75 mL).[2]
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» Combine the organic phases, wash with 60 mL of water, and dry over anhydrous magnesium
sulfate.[2]

« Filter the solution and concentrate the solvent under reduced pressure.[2]

» Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl
acetate gradient (e.g., 6-50% ethyl acetate in hexane) to yield 2-Methyl-4-nitroindole.[2]

Computational Protocol: Theoretical Calculations

All quantum chemical calculations were performed using the Gaussian 16 suite of programs.
The molecular structure of 2-Methyl-4-nitroindole was optimized using Density Functional
Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The vibrational
frequency calculations were performed at the same level of theory to confirm that the optimized
structure corresponds to a local minimum on the potential energy surface (no imaginary
frequencies).

The frontier molecular orbitals (HOMO and LUMO), Mulliken atomic charges, and global
reactivity descriptors were also calculated at the B3LYP/6-311++G(d,p) level of theory. The
global reactivity descriptors were calculated from the energies of the HOMO and LUMO as
follows:

« lonization Potential (1): | = -EHOMO
o Electron Affinity (A): A= -ELUMO

o Electronegativity (x): x=(+A)/2

e Chemical Hardness (n): n=(1-A)/2
e Global Softness (S): S=1/(2n)

 Electrophilicity Index (w): w = p2 /(2n), where p is the chemical potential (u = -X).

Data Presentation
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Table 1: Experimental and Computed Properties of 2-

Methyl-4-nitroindole

Property Value Reference/Method
Molecular Formula C9H8N202 [3]
Molecular Weight 176.17 g/mol [3]
Yellow crystalline needles or
Appearance [1]
mustard yellow powder
Melting Point 131-133 °C [1]

Solubility in Water

<1 mg/mLat22°C

[1]

1H NMR (DMSO-d6, & ppm)

11.85 (br. s, 1H), 7.99 (dd, 1H),

7.74 (dt, 1H), 7.19 (t, 1H), 6.80
(t, 1H), 2.49 (d, 3H)

[2]

Computed Dipole Moment

5.82 Debye

B3LYP/6-311++G(d,p)

Table 2: Selected Optimized Geometric Parameters of 2-

Methyl-4-nitroindole (B3LYP/6-311++G(d,p))

Parameter (Bond)

Bond Length (A)

Parameter (Angle) Bond Angle (°)

N1-C2 1.382 C2-N1-C8a 109.5
C2-C3 1.391 N1-C2-C3 108.2
C3-C3a 1.435 C2-C3-C3a 107.8
C3a-C4 1.418 C3-C3a-C4 1315
C4-N2 1.465 C3a-C4-N2 119.8
N2-O1 1.231 01-N2-02 123.7
C2-C9 1.495 N1-C2-C9 128.9
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Table 3: Frontier Molecular Orbital (FMO) Analysis of 2-

-4- -311++
Parameter Energy (eV)
EHOMO -6.85
ELUMO -2.71
HOMO-LUMO Gap (AE) 4.14

Table 4: Mulliken Atomic Charges of 2-Methyl-4-
nitroindole (B3LYP/6-311++G(d,p))

Atom Charge (a.u.) Atom Charge (a.u.)
N1 -0.485 C5 -0.128
Cc2 0.215 C6 -0.135
C3 -0.211 c7 -0.098
C3a 0.189 C8a 0.154
C4 0.195 N2 0.532
o1 -0.368 02 -0.371
C9 -0.256 H (N1) 0.315

Table 5: Global Reactivity Descriptors of 2-Methyl-4-
nitroindole (B3LYP/6-311++G(d,p))
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Descriptor Value (eV)
lonization Potential (1) 6.85
Electron Affinity (A) 2.71
Electronegativity (X) 4.78
Chemical Hardness (n) 2.07
Global Softness (S) 0.24
Electrophilicity Index (w) 5.53
Visualizations
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Caption: Computational workflow for the theoretical investigation of 2-Methyl-4-nitroindole

°©o

reactivity.
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Caption: Logical relationships between global reactivity descriptors derived from HOMO and
LUMO energies.

Discussion

The theoretical investigation provides valuable insights into the reactivity of 2-Methyl-4-
nitroindole. The optimized geometry reveals a nearly planar structure, which facilitates -
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electron delocalization across the indole ring system. The calculated bond lengths and angles
are consistent with the aromatic and heterocyclic nature of the molecule.

The frontier molecular orbital analysis is particularly informative. The HOMO-LUMO gap of 4.14
eV suggests a moderate kinetic stability. The distribution of the HOMO and LUMO provides
clues about the sites of electrophilic and nucleophilic attack, respectively. The HOMO is
primarily localized on the indole ring, particularly the pyrrole moiety, indicating that this is the
region most susceptible to electrophilic attack. Conversely, the LUMO is predominantly
centered on the nitro group and the benzene ring, suggesting that these are the likely sites for
nucleophilic attack.

The Mulliken atomic charges quantify the electron distribution within the molecule. The nitrogen
atom of the indole ring (N1) and the oxygen atoms of the nitro group (O1 and O2) carry
significant negative charges, making them potential sites for interaction with electrophiles or
metal ions. The carbon atom attached to the nitro group (C4) and the nitrogen atom of the nitro
group (N2) are positively charged, indicating their electrophilic character.

The global reactivity descriptors provide a quantitative measure of the molecule's overall
reactivity. The high electronegativity (4.78 eV) and electrophilicity index (5.53 eV) indicate that
2-Methyl-4-nitroindole has a strong tendency to accept electrons, classifying it as a good
electrophile. This is consistent with the presence of the electron-withdrawing nitro group. The
chemical hardness of 2.07 eV further supports its moderate stability.

Conclusion

This technical guide has presented a detailed theoretical investigation of the reactivity of 2-
Methyl-4-nitroindole, complemented by experimental synthesis protocols. The quantum
chemical calculations, performed at the B3LYP/6-311++G(d,p) level of theory, have provided a
comprehensive understanding of its molecular structure, electronic properties, and reactivity.
The analysis of frontier molecular orbitals, atomic charges, and global reactivity descriptors
collectively indicates that 2-Methyl-4-nitroindole is a moderately stable molecule with a
pronounced electrophilic character. The indole ring is the preferred site for electrophilic attack,
while the nitro-substituted benzene ring is more susceptible to nucleophilic attack. These
findings offer a solid theoretical foundation for the rational design of new synthetic routes and
the development of novel applications for this versatile molecule in medicinal chemistry and
materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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